tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Chiral HPLC Enantiomeric Separation Statin Starting Material

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 2124275-54-1) is a chirally pure 1,3-dioxane-4-acetate derivative classified as a key reference standard and process-related impurity for the statin class of HMG-CoA reductase inhibitors, specifically rosuvastatin and pitavastatin. Possessing the (4R,6R) relative configuration with a formyl substituent at C6 and a tert-butyl ester at C4, it serves as a critical analytical tool for identity, purity, and stability-indicating method validation during pharmaceutical development and regulatory filing.

Molecular Formula C13H22O5
Molecular Weight 258.31 g/mol
Cat. No. B13115432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Molecular FormulaC13H22O5
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m1/s1
InChIKeyJEFQIIXBSQLRTF-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Chiral Reference Standard for Statin Impurity Profiling


tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS 2124275-54-1) is a chirally pure 1,3-dioxane-4-acetate derivative classified as a key reference standard and process-related impurity for the statin class of HMG-CoA reductase inhibitors, specifically rosuvastatin and pitavastatin . Possessing the (4R,6R) relative configuration with a formyl substituent at C6 and a tert-butyl ester at C4, it serves as a critical analytical tool for identity, purity, and stability-indicating method validation during pharmaceutical development and regulatory filing .

Product Type
Chiral reference standard for statin impurity profiling
Stereochemical Role
(4R,6R)-configured formyl dioxane acetate, distinct from (4R,6S) intermediate
Analytical Use
Identity, purity, and stability-indicating method validation

Why Stereochemical Identity Matters: Inadequacy of Generic Substitution for the (4R,6R)-Formyl Dioxane Acetate


The (4R,6R)-dioxane acetate scaffold is inherently diastereomeric; the relative orientation of the formyl and acetate substituents on the 1,3-dioxane ring determines the compound's chromatographic behavior and spectral fingerprint. The (4R,6R) isomer is a distinct process-related impurity that co-elutes or resolves differently from the (4R,6S) isomer (CAS 124752-23-4), the principal intermediate in the synthesis of rosuvastatin and pitavastatin . Using a generic or incorrectly configured analog as a reference standard will compromise the specificity of HPLC methods, potentially leading to misidentification of impurities, inaccurate purity calculations, and regulatory non-compliance during ANDA or DMF submissions .

Target Isomer
(4R,6R)-Formyl Dioxane Acetate
Chiral reference standard for rosuvastatin and pitavastatin impurity profiling
Substitute Risk
Generic (4R,6S) Isomer Use
Different chromatographic behavior may shift impurity identification and compromise HPLC specificity
Racemic or Incorrect Stereoisomer
Regulatory impurity profiling may be invalidated; purity calculations and ANDA/DMF submissions risk non-compliance

Quantitative Differentiation Guide: tert-Butyl (4R,6R)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl-acetate vs Closest Analogs


Chiral HPLC Resolution: Baseline Separation of (4R,6R) from (4S,6S) Enantiomer

A validated chiral HPLC method using a cellulose tris(4-methylbenzoate) column (150 mm × 4.6 mm, 5 µm) with sodium acetate buffer/acetonitrile (68:32) at pH 5.0 achieves baseline separation between tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate and its (4S-cis) enantiomer, with a resolution factor R > 2.0 at 242 nm detection wavelength . This method was specifically developed to address the previously unmet need for enantiomeric purity determination of statin starting materials, where the (4R,6R) form is the desired stereochemistry .

Chiral HPLC Resolution
Head-to-head
Baseline separation of (4R,6R) and (4S,6S) enantiomers; resolution factor >2.0 at 242 nm
Supports enantiomeric purity method validation for statin starting materials
Chiralpak IC column, pH 5.0 acetate buffer/acetonitrile (68:32), 0.5 mL/min
Chiral HPLC Enantiomeric Separation Statin Starting Material

Stereochemical Purity by ¹H NMR: Diagnostic Aldehydic Proton Shift Distinguishes (4R,6R) from (4R,6S) Diastereomer

The (4R,6R)-isomer exhibits a diagnostic aldehydic proton signal at δ 9.65–9.70 ppm (CDCl₃) in ¹H NMR, which is distinguishable from the corresponding signal of the (4R,6S)-diastereomer reported at δ 9.72–9.77 ppm under identical conditions . This ~0.05–0.07 ppm upfield shift arises from the different magnetic anisotropy experienced by the formyl proton due to the altered spatial relationship with the dioxane ring oxygen atoms in the cis vs. trans configuration. Additionally, the coupling pattern of the C4 and C6 methine protons differs: the (4R,6R)-isomer shows axial-equatorial coupling (J ≈ 2–3 Hz) for the C4 proton, while the (4R,6S)-isomer displays axial-axial coupling (J ≈ 9–11 Hz) for the same proton .

¹H NMR Aldehydic Shift
Data to verify
δ 9.65–9.70 ppm (4R,6R) vs δ 9.72–9.77 ppm (4R,6S); Δδ ≈ 0.05–0.07 ppm upfield shift
Enables rapid diastereomer identity confirmation before method validation
400–600 MHz, CDCl₃; coupling patterns further distinguish configuration
¹H NMR Spectroscopy Diastereomer Differentiation Structural Elucidation

Crystallinity Advantage: (4R,6S)-Isomer Achieves Crystalline Form Enabling Purification, (4R,6R)-Isomer Remains Non-Crystalline Oil

Patent literature demonstrates that the (4R,6S)-diastereomer (CAS 124752-23-4) can be obtained as a crystalline solid with a defined melting point (38–42°C), significantly enhancing its ease of purification by recrystallization and achieving HPLC purity >99.5% . In contrast, the (4R,6R)-isomer (CAS 2124275-54-1) is typically isolated as a colorless to pale yellow oil or low-melting solid at ambient temperature, necessitating chromatographic purification (e.g., flash column chromatography) to achieve comparable purity levels . This physical form difference directly impacts procurement decisions: the crystalline (4R,6S) form offers superior storage stability and handling, while the (4R,6R) form requires cold storage (2–8°C) to prevent degradation .

Physical Form & Crystallinity
Head-to-head
Oil / low-melting solid (4R,6R) vs crystalline solid, mp 38–42°C (4R,6S); purification and storage differ
Impacts procurement, handling, and cold-chain logistics
(4R,6R) requires cold storage (2–8°C); shelf-life may be shorter
Crystallinity Physical Form Purification

Dual Regulatory Applicability: Cross-Referencing as Both Rosuvastatin Impurity 30 and Pitavastatin Impurity 60/13

The tert-butyl (4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl-acetate is uniquely cataloged as a characterized impurity for two distinct statin APIs: Rosuvastatin Impurity 30 and Pitavastatin Impurity 60 (also designated Pitavastatin Impurity 13) . This dual applicability is not shared by the (4R,6S)-isomer, which is listed solely as Rosuvastatin Impurity 5 (and Rosuvastatin Related Compound 20), nor by the (4S,6R)-isomer, which is designated only as Pitavastatin Impurity 7 . For quality control laboratories supporting both rosuvastatin and pitavastatin ANDA filings, procurement of the (4R,6R)-isomer provides a single reference standard that serves two impurity profiling programs, reducing inventory complexity and qualification burden .

Dual Regulatory Applicability
Class-level
Rosuvastatin Impurity 30 and Pitavastatin Impurity 60/13; covers 2 API programs vs 1 for comparator diastereomers
Supports multi-API impurity profiling for QC laboratories
Regulatory cataloging review per USP/EP impurity profiles
Regulatory Reference Standard Multi-API Impurity Pharmacopeial Compliance

Synthetic Accessibility: Novel Pd-Catalyzed Cyclization Route Enables Direct (4R,6R)-Isomer Formation

A palladium-catalyzed diastereoselective cyclization of allenyl hemiacetals has been reported for the direct synthesis of 1,3-dioxane derivatives with syn-1,3-diol stereochemistry, providing a route to the (4R,6R)-configured intermediate as a precursor for rosuvastatin and pitavastatin total synthesis . This catalytic method achieves diastereomeric ratios (dr) of >95:5 for the syn-configured dioxane product, representing a significant improvement over traditional stepwise approaches that often yield mixtures of diastereomers requiring extensive chromatographic separation . The method provides access to multi-gram quantities of the (4R,6R)-formyl intermediate in 3–4 steps from commercially available starting materials, with an overall yield of 35–45% .

Diastereoselective Synthesis
Class-level
Pd-catalyzed cyclization; dr >95:5 for syn-(4R,6R) configuration; overall yield 35–45% over 3–4 steps
Informs supply chain consistency and stereochemical purity batch-to-batch
Org. Lett. 2018; allenyl hemiacetal route reduces purification needs
Diastereoselective Synthesis Palladium Catalysis Allenyl Hemiacetal Cyclization

Computational Physicochemical Profile: Predicted LogP and Topological PSA Differentiate (4R,6R) from (4S,6S) Enantiomer

The predicted physicochemical properties for the (4R,6R)-isomer have been computationally determined: XLogP = 1.2 and topological polar surface area (TPSA) = 61.8 Ų . While the (4S,6S)-enantiomer has identical predicted values due to the scalar nature of these descriptors, the actual chromatographic behavior—specifically the retention time on a chiral stationary phase—diverges significantly, as demonstrated by the HPLC resolution method described above. This computational baseline is useful for pre-screening during method development: the moderate lipophilicity (LogP ~1.2) indicates compatibility with reversed-phase HPLC conditions (C18 column, acetonitrile/water mobile phase), while the moderate TPSA suggests good solubility in polar organic solvents commonly used in analytical workflows (acetonitrile, methanol) .

Predicted LogP & TPSA
Source review
XLogP 1.2, TPSA 61.8 Ų (identical to (4S,6S) enantiomer)
Achiral descriptors are not differentiating; chiral HPLC method is essential for identification
Computational prediction; experimental confirmation required
In Silico Prediction Lipophilicity Polar Surface Area

Optimal Procurement and Application Scenarios for tert-Butyl (4R,6R)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl-acetate


Enantiomeric Purity Method Validation for Statin Starting Materials

QC laboratories validating chiral HPLC methods for statin starting material release can use this compound as the (4R,6R)-isomer reference to establish system suitability parameters (resolution >2.0, peak area RSD <0.5%) on a cellulose tris(4-methylbenzoate) column, as defined in the CN112946154A patent method . This directly supports ANDA filing requirements for demonstrating enantiomeric purity control of the key dioxane-acetate intermediate.

Multi-API Impurity Reference Standard for Dual Rosuvastatin/Pitavastatin Programs

Organizations developing generic versions of both rosuvastatin and pitavastatin can procure a single batch of this compound (≥98% purity by HPLC) to serve as Rosuvastatin Impurity 30 and Pitavastatin Impurity 60/13, thereby reducing reference standard inventory and qualification costs by approximately 50% compared to maintaining separate (4R,6S) and (4S,6R) standards .

Stereochemical Identity Confirmation via ¹H NMR Aldehydic Proton Shift

Upon receipt of the reference standard, laboratories should confirm stereochemical identity by ¹H NMR (400 MHz, CDCl₃), verifying the characteristic aldehydic proton singlet at δ 9.65–9.70 ppm, which is distinct from the (4R,6S)-isomer signal at δ 9.72–9.77 ppm . This rapid identity test prevents mislabeling errors that could compromise an entire method validation campaign.

Process Impurity Tracking During Statin API Synthesis Route Development

Process chemistry teams developing new synthetic routes to rosuvastatin or pitavastatin can use this compound as a marker to monitor the formation of the undesired (4R,6R)-diastereomer during the dioxane acetal formation step, employing the Pd-catalyzed allenyl hemiacetal cyclization methodology (Org. Lett. 2018) as a benchmark for diastereoselectivity (>95:5 dr) . This enables real-time optimization of reaction conditions to minimize impurity formation at the source.

Application
Selection Property
Validation Focus
Chiral impurity method validation
Enantiomeric separation capability
System suitability and resolution parameters
Multi-API impurity reference standard
Dual regulatory cataloging
Cross-API impurity profiling consistency
NMR identity confirmation
Diagnostic aldehydic proton shift
Diastereomer differentiation pre-use
Process impurity tracking
Diastereoselective synthesis monitoring
Reaction condition optimization and impurity source control
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